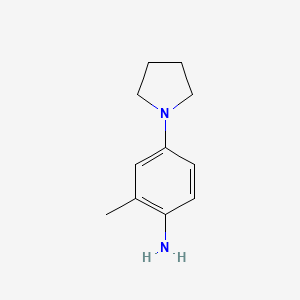
TAU PROTEIN, HUMAN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau protein, human, is a microtubule-associated protein predominantly found in neurons. It plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau protein is involved in various cellular processes, including axonal transport and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
Tau protein can be produced recombinantly using Escherichia coli. The process involves cloning the tau gene into an expression vector, transforming the vector into E. coli, and inducing protein expression. The cells are then lysed, and tau protein is purified using affinity chromatography and anion exchange chromatography. The purification process may include the use of protease inhibitors and reducing agents to maintain protein stability .
Industrial Production Methods
Industrial production of tau protein follows similar recombinant techniques but on a larger scale. The process involves optimizing growth conditions, such as temperature, pH, and nutrient supply, to maximize protein yield. Large-scale fermentation systems are used to culture E. coli, and downstream processing techniques, including chromatography and filtration, are employed to purify the protein .
化学反应分析
Types of Reactions
Tau protein undergoes various post-translational modifications, including phosphorylation, acetylation, methylation, ubiquitination, and truncation. These modifications can affect the protein’s function and aggregation properties .
Common Reagents and Conditions
Phosphorylation: Kinases such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, along with adenosine triphosphate, are commonly used for phosphorylation reactions.
Acetylation: Acetyl-coenzyme A and acetyltransferases are used for acetylation.
Ubiquitination: Ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase are involved in ubiquitination reactions
Major Products Formed
The major products formed from these reactions are phosphorylated tau, acetylated tau, methylated tau, ubiquitinated tau, and truncated tau. These modified forms of tau protein can aggregate to form neurofibrillary tangles, a hallmark of tauopathies .
科学研究应用
Tau protein is extensively studied in the context of neurodegenerative diseases. It serves as a biomarker for diagnosing and monitoring the progression of diseases such as Alzheimer’s disease. Tau protein is also used in drug discovery and development, as targeting tau aggregation is a potential therapeutic strategy for tauopathies. Additionally, tau protein is utilized in basic research to understand the molecular mechanisms underlying neuronal function and dysfunction .
作用机制
Tau protein stabilizes microtubules by binding to their surface, reducing their dynamic instability. This stabilization is crucial for maintaining axonal transport and neuronal integrity. In pathological conditions, tau protein undergoes abnormal post-translational modifications, leading to its detachment from microtubules and subsequent aggregation. These aggregates disrupt cellular functions, leading to neuronal death and neurodegeneration .
相似化合物的比较
Similar Compounds
Microtubule-associated protein 2 (MAP2): Similar to tau protein, MAP2 stabilizes microtubules but is primarily found in dendrites.
Microtubule-associated protein 1A (MAP1A): Another microtubule-associated protein with overlapping functions with tau protein .
Uniqueness
Tau protein is unique in its ability to form paired helical filaments and neurofibrillary tangles, which are specific to tauopathies. Unlike other microtubule-associated proteins, tau protein’s aggregation is a key pathological feature in several neurodegenerative diseases .
属性
CAS 编号 |
149407-41-0 |
|---|---|
分子式 |
C8 H15 N3 O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





